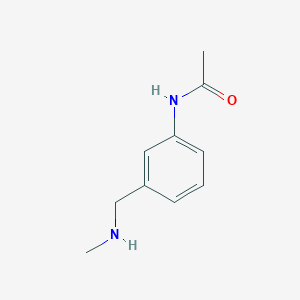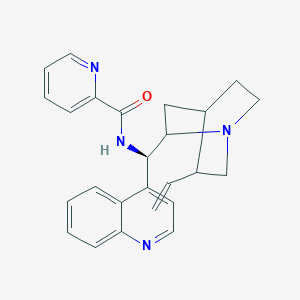![molecular formula C12H16N2O2 B13144576 tert-Butyl 2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B13144576.png)
tert-Butyl 2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate: is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceutical agents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate typically involves the protection of the amino group, followed by alkylation and acylation reactions. One common method includes the reaction of 2,3-dihydro-1H-benzo[d]imidazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl 2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced benzimidazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while reduction may produce benzimidazole-2-carboxylate esters.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, tert-Butyl 2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate is used as an intermediate in the synthesis of more complex benzimidazole derivatives. It serves as a building block for the development of new compounds with potential biological activities .
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Benzimidazole derivatives are known to exhibit antiviral, anticancer, and antimicrobial activities, making them valuable in the development of new therapeutic agents .
Medicine: In medicine, benzimidazole derivatives, including this compound, are explored for their potential use in treating various diseases. They are investigated for their ability to inhibit enzymes, modulate receptors, and interact with DNA .
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility in chemical reactions makes it a valuable intermediate in various synthetic processes .
Wirkmechanismus
The mechanism of action of tert-Butyl 2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate involves its interaction with specific molecular targets. Benzimidazole derivatives are known to bind to enzymes and receptors, inhibiting their activity. This compound may exert its effects by:
Inhibiting Enzymes: It can inhibit enzymes involved in critical biological pathways, leading to therapeutic effects.
Modulating Receptors: It can interact with receptors on cell surfaces, altering cellular signaling pathways.
Interacting with DNA: It may bind to DNA, affecting gene expression and cellular functions.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate: This compound is similar in structure and is used as a pharmaceutical intermediate.
6-(benzo[d][1,3]dioxol-5-yloxy)-2-substituted-5-fluoro-1H-benzo[d]imidazole: This derivative is studied for its anti-tubercular activity.
Uniqueness: tert-Butyl 2,3-dihydro-1H-benzo[d]imidazole-1-carboxylate is unique due to its specific tert-butyl group, which can influence its chemical reactivity and biological activity. The presence of the tert-butyl group can enhance the compound’s stability and solubility, making it a valuable intermediate in synthetic chemistry .
Eigenschaften
Molekularformel |
C12H16N2O2 |
|---|---|
Molekulargewicht |
220.27 g/mol |
IUPAC-Name |
tert-butyl 2,3-dihydrobenzimidazole-1-carboxylate |
InChI |
InChI=1S/C12H16N2O2/c1-12(2,3)16-11(15)14-8-13-9-6-4-5-7-10(9)14/h4-7,13H,8H2,1-3H3 |
InChI-Schlüssel |
DUTUAWHTUMQUJR-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CNC2=CC=CC=C21 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





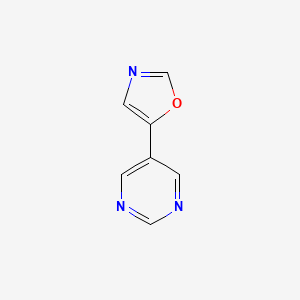

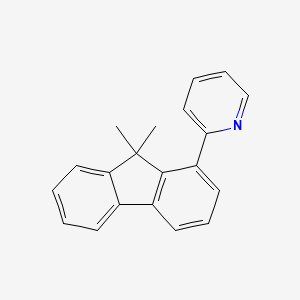
![(6-Chloro-[2,4'-bipyridin]-5-yl)methanol](/img/structure/B13144518.png)
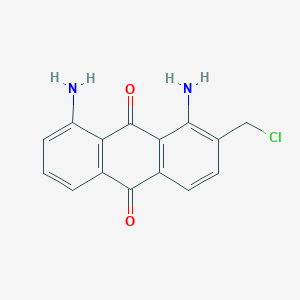

![2,3-bis[(2R,5R)-2,5-dimethylphospholan-1-yl]-1-benzothiophene,(1Z,5Z)-cycloocta-1,5-diene,rhodium,tetrafluoroborate](/img/structure/B13144535.png)

